Limited comparative evidence: structural proximity of phenoxy, 4-fluorophenoxy, and 4-methylphenoxy analogs with noted data gaps
The target compound (CAS 2034260-78-9) belongs to a structural series of pyrazole-ethyl-acetamides that includes the 4-fluorophenoxy analog (N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide) and the 4-methylphenoxy analog (N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(p-tolyloxy)acetamide). To date, no published study has reported a direct, side-by-side quantitative comparison of the target compound with either analog in any binding, functional, or pharmacokinetic assay [1]. The only accessible quantitative data point for the compound in a public database is its predicted LogP (clogP ≈ 2.48) and topological polar surface area (TPSA ≈ 78.01 Ų), which are computational estimates and differ only marginally from the 4-fluorophenoxy analog (predicted clogP ≈ 2.65, TPSA ≈ 78.01 Ų) . However, such physicochemical differences, when validated experimentally, can translate into meaningful variations in solubility, permeability, and protein binding.
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.48 |
| Comparator Or Baseline | N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide: clogP ≈ 2.65 |
| Quantified Difference | ΔclogP ≈ 0.17 (computational, not experimentally validated) |
| Conditions | In silico prediction (PubChem/Mcule algorithms) |
Why This Matters
A difference in lipophilicity of this magnitude may alter passive membrane permeability and non-specific protein binding, potentially affecting in vitro assay behavior; however, the lack of experimental validation precludes any definitive procurement-grade selection criterion at this stage.
- [1] PubChem. Database searches for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide and related analogs. National Center for Biotechnology Information, accessed 2026-04-29. View Source
